molecular formula C17H15FN4O2 B7170972 N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-1-methyl-2-oxopyridine-3-carboxamide

N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-1-methyl-2-oxopyridine-3-carboxamide

Cat. No.: B7170972
M. Wt: 326.32 g/mol
InChI Key: RIZPCAUNKVMWIT-UHFFFAOYSA-N
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Description

N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-1-methyl-2-oxopyridine-3-carboxamide is a complex organic compound that features both imidazole and pyridine rings These heterocyclic structures are known for their significant roles in various biological and chemical processes

Properties

IUPAC Name

N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O2/c1-21-7-2-3-13(17(21)24)16(23)20-10-12-4-5-15(14(18)9-12)22-8-6-19-11-22/h2-9,11H,10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIZPCAUNKVMWIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCC2=CC(=C(C=C2)N3C=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-1-methyl-2-oxopyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of amido-nitriles to form substituted imidazoles . This process can be catalyzed by nickel, which facilitates the addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-1-methyl-2-oxopyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The presence of fluorine and imidazole groups makes the compound a candidate for nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-1-methyl-2-oxopyridine-3-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-1-methyl-2-oxopyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole and pyridine derivatives, such as:

  • N-[(3-chloro-4-imidazol-1-ylphenyl)methyl]-1-methyl-2-oxopyridine-3-carboxamide
  • N-[(3-bromo-4-imidazol-1-ylphenyl)methyl]-1-methyl-2-oxopyridine-3-carboxamide
  • N-[(3-methyl-4-imidazol-1-ylphenyl)methyl]-1-methyl-2-oxopyridine-3-carboxamide

Uniqueness

The uniqueness of N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-1-methyl-2-oxopyridine-3-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of a fluorine atom enhances its metabolic stability and binding affinity, making it a promising candidate for drug development.

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